3-[(3,4-Dichlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-[(3,4-Dichlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptene ring system, which is fused with a carboxylic acid and a carbamoyl group attached to a dichlorobenzyl moiety. The compound’s molecular formula is C15H13Cl2NO3, and it has a molecular weight of 326.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, which is then reacted with 3,4-dichlorobenzylamine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The dichlorobenzyl moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-[(3,4-Dichlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it inhibits RUNX2-DNA binding, which increases RUNX2 stability and upregulates RUNX2 expression levels. This leads to the downregulation of RUNX2 responsive genes transcription . The compound’s effects are mediated through its binding to specific receptors or enzymes, altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-[(3,4-Dichlorophenyl)amino]carbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound shares a similar bicyclic structure and functional groups but differs in the substitution pattern on the benzyl moiety.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another related compound with a bicyclic structure, used as an intermediate in organic synthesis.
Uniqueness
3-[(3,4-Dichlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both carbamoyl and carboxylic acid functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c17-11-4-1-8(5-12(11)18)7-19-15(20)13-9-2-3-10(6-9)14(13)16(21)22/h1-5,9-10,13-14H,6-7H2,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUNCTTZLOVZAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NCC3=CC(=C(C=C3)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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